Bis(2-ethylhexyl)amine

Description

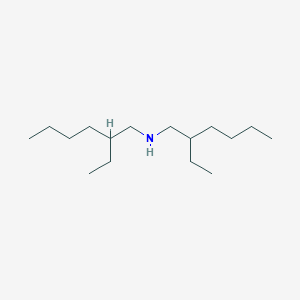

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-N-(2-ethylhexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIKULLUBZKPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025053 | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO] | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

538 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

270 °F (NTP, 1992), 270 °F | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg] | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-20-7, 27214-52-4 | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(2-ethylhexyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisooctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U5Q5UV6DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Bis(2-ethylhexyl)amine (CAS 106-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl)amine, with a CAS number of 106-20-7, is a secondary amine characterized by its branched alkyl groups.[1] It presents as a clear, colorless liquid at ambient temperatures with a slight, ammonia-like odor.[2][3] This technical guide provides an in-depth overview of its physicochemical properties, toxicological profile, and common industrial applications, tailored for a scientific audience.

Physicochemical Properties

This compound is a versatile chemical intermediate with a range of applications stemming from its specific physical and chemical characteristics.[1] It is slightly soluble in water but demonstrates good solubility in many organic solvents.[1][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H35N | [5][6] |

| Molecular Weight | 241.46 g/mol | [2][5] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Fishy, cheesy, oily, ripe, meaty | [5] |

| Density | 0.805 g/mL at 25 °C | [7] |

| Melting Point | < -60 °C | [4] |

| Boiling Point | 123 °C at 5 mm Hg | [7] |

| Vapor Pressure | 0.0023 hPa at 20 °C | [4] |

| Solubility in Water | 0.014 g/L | [4] |

| Solubility in Ethanol | 689.85 g/L at 25 °C | [5] |

Table 2: Safety and Reactivity Data for this compound

| Property | Value | Reference |

| Flash Point | 130 °C (Pensky-Martens closed cup) | [4] |

| Autoignition Temperature | 230 °C | [4] |

| Explosion Limits | 0.6 - 3.7 % (v/v) | [4] |

| pH | >7 (in water at 20 °C) | [4] |

| Reactivity | Reacts with oxidizing materials. Neutralizes acids in exothermic reactions. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. | [7] |

Toxicological Profile

This compound is classified as harmful if swallowed, and toxic in contact with skin or if inhaled.[8] It is also known to cause severe skin burns and serious eye damage.[9]

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male and female) | Oral | 1008 mg/kg | [4][9] |

| LD50 | Rabbit | Dermal | 956 mg/kg | [9] |

| LC50 | Rat (male and female) | Inhalation (4 h) | 0.91 mg/L | [9] |

Table 4: Ecotoxicity of this compound

| Test | Species | Duration | Value | Reference |

| ErC50 (static test) | Desmodesmus subspicatus (green algae) | 72 h | 1.55 mg/L | |

| EC50 (static test) | Activated sludge | 3 h | 89 mg/L | |

| NOEC (semi-static test) | Daphnia magna (Water flea) | - | 0.069 mg/L |

According to safety data, no ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[9]

Experimental Protocols

The toxicological data presented in this guide are based on standardized testing protocols. The following provides an overview of the methodologies for the key experiments cited.

-

Acute Oral Toxicity (OECD Test Guideline 401): This test involves the administration of the substance in a single dose by gavage to a group of experimental animals (rats). Observations of effects and mortality are made over a period of time. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[9]

-

Acute Inhalation Toxicity (OECD Test Guideline 403): This guideline describes a method for assessing the inhalation toxicity of a substance. It involves exposing experimental animals (rats) to the substance for a defined period (4 hours). The concentration of the substance that causes mortality in 50% of the test animals (LC50) is determined.[9]

-

Acute Dermal Toxicity: This test assesses the toxic effects of a substance when applied to the skin. A single dose of the substance is applied to the clipped skin of experimental animals (rabbits). The LD50 is determined by observing the mortality rate over a specified period.

-

Toxicity to Algae (DIN 38412): This method evaluates the effect of a substance on the growth of green algae. The concentration that causes a 50% reduction in growth (ErC50) is determined over a 72-hour exposure period.

-

Toxicity to Bacteria (OECD Test Guideline 209): This test assesses the inhibitory effect of a substance on the respiration of activated sludge microorganisms. The concentration that causes a 50% inhibition of respiration (EC50) is determined after a 3-hour exposure.

Applications and Uses

This compound is a versatile chemical intermediate with a range of industrial applications.[1] Its primary uses include:

-

Chemical Intermediate: It serves as a precursor for the synthesis of surfactants and corrosion inhibitors, such as those of the tolytriazole and benzotriazole types.[1]

-

Lubricant Additives: Its inclusion in lubricant formulations helps to improve the performance and extend the lifespan of industrial machinery by minimizing friction and wear.[10]

-

Metal Ion Extraction: It is utilized as an extraction agent for metal ions in hydrometallurgical processes, which are essential for recovering valuable metals from ores.[10]

-

Pharmaceuticals and Agrochemicals: It acts as a building block in the synthesis of active pharmaceutical ingredients (APIs) and is also used in the production of herbicides and pesticides.[10]

-

Other Industries: It finds use in the production of dyes and in the plastics processing industry.[11]

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like this compound.

Caption: A flowchart illustrating the key stages of a chemical risk assessment process.

Handling and Storage

Given its hazardous properties, proper handling and storage of this compound are crucial. Always use personal protective equipment, including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or under a fume hood.[9] Store in a tightly closed container in a well-ventilated place, and keep it locked up or in an area accessible only to qualified or authorized personnel.[9]

References

- 1. biofargo.com [biofargo.com]

- 2. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIS 2-ETHYLHEXYLAMINE (BIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scent.vn [scent.vn]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 106-20-7 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. parchem.com [parchem.com]

An In-depth Technical Guide to Bis(2-ethylhexyl)amine: Molecular Structure, Characteristics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl)amine (BEHA), a secondary amine with the chemical formula C₁₆H₃₅N, is a versatile compound with applications ranging from the synthesis of nanoparticles to its use as a corrosion inhibitor.[1][2] Its branched alkyl chains impart unique physical and chemical properties, including high hydrophobicity and moderate basicity.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical characteristics, and spectral data of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its current applications and safety information. This document aims to serve as a core reference for researchers and professionals in chemistry and drug development.

Molecular Structure and Identification

This compound is a symmetrical secondary amine characterized by two 2-ethylhexyl chains attached to a central nitrogen atom. The branched nature of the alkyl groups is a key feature of its molecular architecture.

diagram

Caption: Molecular Structure of this compound

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-ethyl-N-(2-ethylhexyl)hexan-1-amine | [4] |

| CAS Number | 106-20-7 | [4] |

| Molecular Formula | C₁₆H₃₅N | [4] |

| Molecular Weight | 241.46 g/mol | [4] |

| SMILES | CCCCC(CC)CNCC(CC)CCCC | [4] |

| InChI | 1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 | [4] |

| InChIKey | SAIKULLUBZKPDA-UHFFFAOYSA-N | [4] |

| Synonyms | Di(2-ethylhexyl)amine, Diisooctylamine | [4] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic amine-like odor.[1][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Odor | Slight ammonia-like | [1] |

| Boiling Point | 281.1 °C (538 °F) at 760 mmHg | [4] |

| Melting Point | < -60 °C | [5] |

| Density | 0.805 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.443 | [6] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [4] |

| Solubility in Water | < 1 mg/mL at 21 °C (insoluble) | [4] |

| Solubility in Organic Solvents | Soluble in ether, benzene, and hydrocarbons | [3] |

| Flash Point | 130 °C (266 °F) - Pensky-Martens closed cup | [2] |

| Autoignition Temperature | 230 °C | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the different protons in the molecule. Due to the complexity of the overlapping signals of the alkyl chains, a detailed assignment can be challenging. However, the general regions are as follows:

-

~2.5 ppm: A multiplet corresponding to the methylene protons adjacent to the nitrogen atom (-CH₂-N).

-

~1.2-1.5 ppm: A broad multiplet region for the methine proton (-CH-) and the numerous methylene protons (-CH₂-) of the ethyl and hexyl chains.

-

~0.8-1.0 ppm: Overlapping triplets corresponding to the terminal methyl protons (-CH₃) of the ethyl and butyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure with distinct signals for each carbon environment.

| Chemical Shift (ppm) | Assignment |

| ~50 | -CH₂-N |

| ~40 | -CH- |

| ~32 | -CH₂- |

| ~30 | -CH₂- |

| ~29 | -CH₂- |

| ~23 | -CH₂- |

| ~14 | -CH₃ |

| ~11 | -CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

FT-IR Spectroscopy

The FT-IR spectrum of this compound, a secondary amine, displays characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3310 (weak) | N-H stretch (characteristic for secondary amines) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1460 | C-H bend (methylene) |

| 1380 | C-H bend (methyl) |

| 1250-1020 | C-N stretch (aliphatic amines) |

| 910-665 (broad) | N-H wag |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 241. The fragmentation pattern is dominated by α-cleavage, which is typical for aliphatic amines.[7] This involves the loss of an alkyl radical, with the preferential loss of the largest group.

Experimental Protocols

Synthesis of this compound

Method 1: Reductive Amination

A common industrial method for the synthesis of this compound is the reductive amination of 2-ethylhexanal with ammonia or a primary amine, followed by reaction with another molecule of 2-ethylhexanal. A more direct laboratory-scale synthesis is described below.

Protocol: Synthesis from 1-Hexanol and Urea [8]

diagram

Caption: Workflow for the synthesis of this compound.

Materials:

-

1-Hexanol (2.5 mmol)

-

Urea (2.5 mmol)

-

Diglyme (1 mL)

-

[(Cp)RuCl(dppe)] (3 mol%)

-

Diphenylphosphinopropane (dppp) (0.07 mmol)

-

Potassium Carbonate (K₂CO₃) (0.04 g)

-

High-pressure autoclave

-

Gas chromatograph (GC) for analysis

Procedure:

-

The autoclave is charged with 1-hexylalcohol (2.5 mmol), urea (2.5 mmol), and 1 mL of diglyme.

-

The catalyst, [(Cp)RuCl(dppe)] (3 mol%), the supporting ligand, diphenylphosphinopropane (dppp) (0.07 mmol), and the base, K₂CO₃ (0.04 g), are added to the autoclave.

-

The autoclave is securely closed and flushed with argon for 5 minutes to create an inert atmosphere.

-

The temperature of the autoclave is raised to 160 °C and maintained for 12 hours.

-

After 12 hours, the autoclave is cooled to room temperature.

-

The product mixture is then analyzed by gas chromatography to determine the yield and purity of this compound.

Applications in Research and Development

This compound has several notable applications in scientific research and industrial processes.

-

Nanoparticle Synthesis: It has been utilized in the synthesis of stable, nanosized Cadmium Sulfide (CdS) particles. In this application, it acts as a capping agent, forming an oriented monolayer on the surface of the nanoparticles.[2][6]

-

Corrosion Inhibition: The compound is employed as a corrosion inhibitor, likely due to the ability of the nitrogen atom to adsorb onto metal surfaces and form a protective hydrophobic layer.[1]

-

Rubber Chemicals: It serves as an intermediate in the manufacturing of various rubber chemicals.[1]

-

Rare Metal Extraction: Its properties make it an effective extractant for certain rare metals in hydrometallurgical processes.

-

Surfactant-based Liquid Mixtures: this compound is a component in surfactant-based liquid mixtures with potential for specialized applications.[2]

It is important to distinguish this compound from Bis(2-ethylhexyl) phthalate (DEHP). While their names are similar, they are structurally and functionally distinct compounds. Much of the literature regarding biological activity and signaling pathway interactions, particularly concerning carcinogenic and endocrine-disrupting effects, pertains to DEHP and not BEHA.[1][9] Currently, there is limited specific information available on the interaction of this compound with biological signaling pathways in the context of drug development.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications: [2]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Corrosion/Irritation (Category 1B)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Hazardous to the Aquatic Environment, Chronic (Category 1)

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a secondary amine with a unique branched structure that dictates its physicochemical properties and applications. This guide has provided a detailed overview of its molecular characteristics, including identification, physical properties, and spectroscopic data. The provided experimental protocol for its synthesis offers a practical methodology for its preparation. While its applications in materials science and industrial chemistry are established, its role in drug development and interaction with biological systems remains an area for further investigation. Proper safety and handling procedures are essential when working with this compound due to its hazardous nature.

References

- 1. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 99 106-20-7 [sigmaaldrich.com]

- 3. This compound(106-20-7) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 106-20-7 [chemicalbook.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Bis(2-ethylhexyl)amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Bis(2-ethylhexyl)amine. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the processes involved.

Introduction

This compound, a secondary amine with the chemical formula C₁₆H₃₅N, is a versatile chemical intermediate. Its long, branched alkyl chains impart significant lipophilicity, making it useful in applications such as a surfactant, in the synthesis of nanoparticles, and as a corrosion inhibitor. In the context of laboratory research, particularly in drug development and materials science, the availability of high-purity this compound is crucial. This guide outlines reliable methods for its synthesis and subsequent purification to meet stringent laboratory standards.

Synthesis of this compound

The primary laboratory method for the synthesis of this compound is through the reductive amination of 2-ethylhexanal with 2-ethylhexylamine. An alternative, though less direct, route involves the reaction of 2-ethylhexanol with ammonia at high temperatures and pressures, often over a suitable catalyst.

Reductive Amination of 2-Ethylhexanal with 2-Ethylhexylamine

This method involves the reaction of 2-ethylhexanal with 2-ethylhexylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Quantitative Data for Reductive Amination:

| Parameter | Value | Reference |

| Reactants | 2-Ethylhexanal, 2-Ethylhexylamine | [1] |

| Catalyst | Palladium on Carbon (Pd/C) (typical for similar reactions) | [2] |

| Reducing Agent | Hydrogen Gas (H₂) | [1] |

| Typical Reaction Temperature | 100 - 170 °C | [2] |

| Typical Reaction Pressure | 20 - 100 bar | [2] |

| Expected Yield | >95% (based on conversion of the starting amine) | [2] |

Experimental Protocol: Reductive Amination

-

Apparatus Setup: Assemble a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Charging the Reactor: Into the reactor, add 2-ethylhexylamine (1.0 mol), a catalytic amount of 5% Palladium on Carbon (approximately 1-2% by weight of the limiting reagent), and a suitable solvent such as ethanol or methanol to facilitate stirring.

-

Inert Atmosphere: Seal the reactor and purge it several times with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to a pressure of approximately 10 bar. Begin stirring and heat the mixture to the reaction temperature of 120-160 °C.

-

Addition of Aldehyde: Once the desired temperature is reached, increase the hydrogen pressure to 25-80 bar. Slowly add 2-ethylhexanal (1.0-1.2 mol) to the reaction mixture over a period of 1-2 hours using a high-pressure liquid pump.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to observe the disappearance of the starting materials.

-

Cooling and Depressurization: Once the reaction is complete (typically after several hours), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of the solvent used in the reaction.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The remaining crude product is this compound, which can then be purified.

Purification of this compound

The purification of long-chain amines like this compound can be challenging due to their high boiling points and basic nature. The choice of purification method depends on the nature of the impurities and the desired final purity.

Physical Properties for Purification

| Property | Value | Reference |

| Molecular Weight | 241.46 g/mol | [3] |

| Boiling Point | 281 °C at 760 mmHg | [3] |

| 123 °C at 5 mmHg | [4] | |

| Density | 0.805 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water | [4] |

Purification Methods

3.2.1. Vacuum Fractional Distillation

Given its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to avoid decomposition.[5] This technique is effective for separating the product from non-volatile impurities and from other components with significantly different boiling points.[6]

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is free of cracks and all joints are properly greased.[7] A stir bar should be placed in the distillation flask for smooth boiling.[7]

-

Crude Product Addition: Add the crude this compound to the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system. A cold trap should be placed between the apparatus and the pump to protect the pump from volatile components.

-

Heating: Once a stable vacuum is achieved (e.g., 5 mmHg), begin to gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the distillate that comes over at a constant temperature. For this compound at 5 mmHg, the expected boiling point is approximately 123 °C.[4] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

Cooling and Venting: After collecting the desired fraction, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

3.2.2. Acid-Base Extraction

This technique is useful for separating the basic amine from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. The free amine is subsequently regenerated by the addition of a base.[8][9][10]

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it several times with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move into the aqueous layer.

-

Separation of Layers: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

-

Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base solution (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 12). The protonated amine will be deprotonated, and the free this compound will separate as an oily layer.

-

Back Extraction: Extract the regenerated amine back into a fresh portion of the organic solvent.

-

Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

3.2.3. Column Chromatography

Column chromatography can be used for high-purity separations. However, the basicity of amines can lead to poor separation and tailing on standard silica gel due to strong interactions with acidic silanol groups.[4] To overcome this, an amine-functionalized silica gel or the addition of a competing amine (like triethylamine) to the mobile phase is recommended.[11][12]

Experimental Protocol: Column Chromatography on Amine-Functionalized Silica

-

Column Packing: Prepare a column with amine-functionalized silica gel using a suitable non-polar solvent (e.g., hexane) as the slurry solvent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

-

Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data for Purification Methods:

| Purification Method | Typical Purity Achieved | Key Considerations |

| Vacuum Fractional Distillation | >98% | Effective for removing non-volatile or significantly lower/higher boiling impurities. |

| Acid-Base Extraction | >95% | Good for removing neutral and acidic impurities. May not separate from other basic impurities. |

| Column Chromatography | >99% | Can achieve very high purity. Requires careful selection of stationary and mobile phases. |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway Interaction

This compound is a lipophilic, long-chain aliphatic amine. While direct interactions with specific signaling pathways have not been extensively studied, its physicochemical properties suggest a potential for non-specific interactions with the cell membrane. Lipophilic compounds can intercalate into the lipid bilayer, altering its fluidity and physical properties. This can, in turn, affect the function of membrane-bound proteins, such as receptors and ion channels, leading to downstream signaling events. The following diagram illustrates a hypothetical pathway where a lipophilic amine perturbs the cell membrane, leading to the activation of a generic signaling cascade.

Disclaimer: This diagram represents a hypothetical mechanism based on the general properties of lipophilic amines and is not based on direct experimental evidence for this compound.

Caption: Hypothetical interaction of a lipophilic amine with a cell membrane leading to signal transduction.

References

- 1. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. reddit.com [reddit.com]

- 3. Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. Purification [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 12. biotage.com [biotage.com]

Reactivity of Bis(2-ethylhexyl)amine with Oxidizing Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of bis(2-ethylhexyl)amine, a secondary aliphatic amine, with various classes of oxidizing agents. Due to a lack of specific experimental data for this compound in the public domain, this document extrapolates from the well-established reactivity patterns of secondary amines. The primary reaction pathways discussed include nitrosation, oxidation by peroxides, and degradation by strong oxidizing agents like permanganate. This guide furnishes general experimental protocols, discusses potential products and hazards, and presents reaction pathways and logical workflows through diagrams. All quantitative data, where available for analogous compounds, is summarized for comparative purposes. Researchers should note that all provided protocols are general and would require optimization for specific applications involving this compound.

Introduction

This compound, also known as di(2-ethylhexyl)amine or DEHA, is a large, sterically hindered secondary amine. Its chemical behavior is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it susceptible to attack by electrophilic oxidizing agents. The bulky 2-ethylhexyl groups can influence reaction kinetics through steric hindrance, potentially slowing down reactions compared to less hindered secondary amines.

This guide will focus on three major classes of oxidizing agents and their anticipated reactions with this compound:

-

Nitrosating Agents (e.g., Nitrous Acid): Leading to the formation of N-nitrosamines.

-

Peroxides (e.g., Hydrogen Peroxide): Resulting in the formation of hydroxylamines and potentially further oxidation products.

-

Strong Oxidizing Agents (e.g., Potassium Permanganate): Causing oxidative cleavage to yield carbonyl compounds.

General Reactivity Profile

This compound is incompatible with strong oxidizing agents and peroxides.[1] Reactions can be exothermic and may produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx) under fire conditions. It is crucial to handle such combinations with appropriate safety precautions in a controlled laboratory setting.

Reaction with Nitrosating Agents: N-Nitrosamine Formation

The reaction of secondary amines with nitrosating agents, most notably nitrous acid (HNO₂), is a well-documented pathway for the formation of N-nitrosamines.[2][3][4] Nitrous acid is often generated in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[2]

Anticipated Reaction:

This compound is expected to react with nitrous acid to form N-nitroso-bis(2-ethylhexyl)amine.

General Reaction Mechanism:

Under acidic conditions, nitrous acid forms the nitrosonium ion (NO⁺), a potent electrophile. The nitrogen atom of this compound attacks the nitrosonium ion, and subsequent deprotonation yields the N-nitrosamine.

Caption: General mechanism for the formation of N-nitrosamines from secondary amines.

Experimental Protocol (General)

The following is a general procedure for the N-nitrosation of a secondary amine and has not been optimized for this compound.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred amine solution.

-

While maintaining the temperature at 0-5 °C, add dilute hydrochloric acid dropwise over a period of 30 minutes.

-

Allow the reaction to stir for an additional 1-2 hours at 0-5 °C.

-

Transfer the reaction mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitrosamine.

NOTE: N-nitrosamines are potent carcinogens and should be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood.

Reaction with Peroxides

Hydrogen peroxide (H₂O₂) and peroxy acids can oxidize secondary amines to form N,N-dialkylhydroxylamines.[1] These hydroxylamines can sometimes be further oxidized to nitrones if there is a hydrogen atom on an alpha-carbon.

Anticipated Reaction:

This compound is expected to react with hydrogen peroxide to form N,N-bis(2-ethylhexyl)hydroxylamine.

General Reaction Pathway:

Caption: Oxidation of this compound by hydrogen peroxide.

Experimental Protocol (General)

This is a representative procedure for the oxidation of a secondary amine with hydrogen peroxide.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol or another suitable solvent

-

Ice bath

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC, GC).

-

Upon completion, the solvent can be removed under reduced pressure. The product may require further purification.

Quantitative Data:

No specific quantitative data for the reaction of this compound with hydrogen peroxide was found in the reviewed literature. For general secondary amines, the reaction can be slow and yields may vary depending on the substrate and reaction conditions.

Reaction with Strong Oxidizing Agents (e.g., Potassium Permanganate)

Strong oxidizing agents like potassium permanganate (KMnO₄) can cause more extensive oxidation of secondary amines, often leading to the cleavage of the carbon-nitrogen bond. The products are typically aldehydes or ketones derived from the alkyl groups.

Anticipated Reaction:

The oxidation of this compound with potassium permanganate is expected to yield 2-ethylhexanal and/or other degradation products.

General Reaction Pathway:

Caption: Oxidative cleavage of this compound by potassium permanganate.

Experimental Protocol (General)

This is a general procedure and requires careful control of reaction conditions to avoid over-oxidation.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

A suitable solvent (e.g., acetone, water, or a phase-transfer system)

-

Buffer solution to control pH (optional)

Procedure:

-

Dissolve this compound in a suitable solvent in a reaction vessel.

-

Prepare a solution of potassium permanganate in the same or a miscible solvent.

-

Slowly add the permanganate solution to the amine solution with vigorous stirring. The reaction is often exothermic and may require cooling.

-

The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

After the reaction is complete, the MnO₂ precipitate is removed by filtration.

-

The filtrate is then worked up to isolate the organic products, which may involve extraction and distillation.

Quantitative Data Summary

No specific quantitative data for the oxidation of this compound was found. The table below summarizes the expected reactivity based on general principles of secondary amine chemistry.

| Oxidizing Agent | Expected Major Product(s) | General Reaction Conditions | Potential Hazards |

| Nitrous Acid (HNO₂) | N-Nitroso-bis(2-ethylhexyl)amine | Acidic, low temperature (0-5 °C) | Formation of carcinogenic N-nitrosamines |

| Hydrogen Peroxide (H₂O₂) | N,N-bis(2-ethylhexyl)hydroxylamine | Neutral or slightly acidic, room temperature | Potentially slow, exothermic, risk of runaway reaction with concentrated peroxide |

| Potassium Permanganate (KMnO₄) | 2-Ethylhexanal, other cleavage products | Neutral or alkaline, variable temperature | Highly exothermic, potential for vigorous reaction |

Conclusion

The reactivity of this compound with oxidizing agents is characteristic of a sterically hindered secondary amine. It is susceptible to oxidation at the nitrogen atom, leading to products such as N-nitrosamines and hydroxylamines, or to C-N bond cleavage with strong oxidants to form carbonyl compounds. Due to the absence of specific studies on this compound, the information presented in this guide is based on established principles of organic chemistry. It is imperative that researchers conduct careful, small-scale trials with appropriate safety measures to determine the specific reactivity and optimal conditions for their applications.

Disclaimer

This document is intended for informational purposes for a technical audience and does not constitute a warranty or guarantee of any kind. The experimental protocols are generalized and have not been validated for this compound. All chemical reactions, especially those involving oxidizing agents, should be carried out by trained personnel in a properly equipped laboratory with a thorough understanding of the potential hazards.

References

- 1. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of bis(2-ethylhexyl)amine, a compound of interest in various industrial and pharmaceutical applications. A thorough review of publicly available data reveals a significant lack of quantitative solubility information for this compound in common organic solvents. While qualitative descriptors are available, precise numerical data is scarce. This guide summarizes the existing information and provides comprehensive experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems.

Overview of this compound Solubility

This compound is a secondary amine with a molecular structure that dictates its solubility characteristics. The presence of long, branched alkyl chains makes the molecule predominantly nonpolar, suggesting good solubility in nonpolar organic solvents. The secondary amine group provides a site for hydrogen bonding, which may allow for some solubility in more polar solvents.

Summary of Available Solubility Data

| Solvent | Solvent Class | Reported Solubility | Citations |

| Water | Protic, Polar | <0.2 g/L (at 20°C) | [1][2] |

| 0.045 g/L (at 20°C) | [3][4] | ||

| 0.014 g/L | [5][6] | ||

| Insoluble/Slightly Soluble | [7][8][9] | ||

| Miscible in all proportions | [7] | ||

| Hydrocarbons | Nonpolar | Soluble | |

| Oxygenated Solvents | Polar Aprotic / Protic | Miscible | [7] |

| Ethanol | Protic, Polar | Miscible | [7] |

| Ether | Polar Aprotic | Miscible | [7] |

| Ethyl Acetate | Polar Aprotic | Soluble | [9] |

| Tetrahydrofuran | Polar Aprotic | Soluble | [9] |

Note: The claim of miscibility in water is likely erroneous and is contradicted by numerous other sources and the compound's chemical structure.

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, researchers will likely need to determine the solubility of this compound in their chosen solvents experimentally. The following protocols provide a framework for both qualitative and quantitative solubility assessment.

3.1. Qualitative Solubility Assessment (Miscibility Test)

This method is a rapid screening procedure to estimate solubility.

Methodology:

-

To a clean, dry test tube, add 1 mL of the desired organic solvent.

-

Add this compound dropwise, shaking the test tube after each addition.

-

Continue adding the amine until a total of 10 drops have been added.

-

Observe the solution. If a single, clear phase remains, the two liquids are considered miscible.

-

If two distinct layers form, they are immiscible, indicating low solubility.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measurement of solubility by determining the concentration of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.

-

After agitation, allow the solution to stand undisturbed at the same constant temperature until any undissolved amine has settled.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the residual this compound.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial tare mass of the empty dish.

-

Solubility can be expressed in various units, such as g/L or g/100 mL, by dividing the mass of the dissolved amine by the volume of the solvent aliquot taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative gravimetric method for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to generate precise solubility data for their specific applications. The provided experimental workflow and diagram offer a clear path for obtaining reliable and reproducible results.

References

- 1. This compound CAS#: 106-20-7 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 99% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. Bis(2-ethylhexyl) amine for synthesis 106-20-7 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. parchem.com [parchem.com]

- 8. This compound | 106-20-7 [chemicalbook.com]

- 9. biofargo.com [biofargo.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Diisooctylamine

An important introductory note: The term "diisooctylamine" is ambiguous in chemical nomenclature. For the purposes of this guide, "diisooctylamine" will refer to bis(2-ethylhexyl)amine , the most common industrial branched-chain C8 amine. All data and protocols herein pertain to this specific isomer.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details its structural and physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it outlines detailed experimental protocols for the determination of these key properties.

Physicochemical Properties

This compound is a secondary amine characterized by two branched 2-ethylhexyl chains attached to a nitrogen atom. This structure imparts significant steric hindrance and lipophilicity to the molecule. It typically appears as a clear, colorless to slightly yellow liquid with a characteristic amine-like odor.[1]

Quantitative Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₅N | [2] |

| Molecular Weight | 241.46 g/mol | [2] |

| CAS Number | 106-20-7 | [2] |

| Boiling Point | 281 °C at 760 mmHg | |

| 123 °C at 5 mmHg | [3][4] | |

| 157-159 °C at 27 hPa | [1] | |

| Melting Point | < -60 °C | [1] |

| Density | 0.805 g/mL at 25 °C | [3][4] |

| 0.80 g/cm³ at 20 °C | [1] | |

| Solubility in Water | <0.2 g/L at 20 °C | |

| 0.014 g/L | [1] | |

| 0.045 g/L at 20 °C | ||

| Refractive Index (n20/D) | 1.443 | [3][4] |

| pKa | ~10.75 (Predicted for 2-ethylhexylamine) | |

| 40 at 25 °C (Note: This value is chemically unlikely for an amine and may be erroneous) | ||

| Flash Point | 121 °C (250 °F) | |

| 130 °C | [1] | |

| Vapor Pressure | 0.0023 hPa at 20 °C | [1] |

Chemical Reactivity and Applications

As a secondary amine, this compound exhibits characteristic reactivity, primarily acting as a base and a nucleophile.[5] Its two bulky alkyl groups, however, introduce significant steric hindrance, which can modulate its reactivity compared to less hindered secondary amines.

Basicity: The lone pair of electrons on the nitrogen atom makes this compound basic. It readily reacts with acids to form the corresponding ammonium salts.[6]

Nucleophilicity: The nitrogen lone pair also allows it to act as a nucleophile, participating in reactions such as alkylation and acylation.[5] However, the steric bulk of the 2-ethylhexyl groups can slow down the rate of these reactions.

Key Reactions of Secondary Amines:

-

Alkylation: Reaction with alkyl halides to form tertiary amines and subsequently quaternary ammonium salts.[7]

-

Acylation: Reaction with acyl chlorides or anhydrides to form N,N-disubstituted amides.[7]

-

Reaction with Aldehydes and Ketones: Reversible reaction to form enamines.

-

Formation of Nitrosamines: Reaction with nitrous acid to form N-nitrosamines, which are potent carcinogens.[8]

Applications:

This compound serves as a versatile chemical intermediate in various industrial applications:

-

Surfactant Intermediate: It is a precursor in the synthesis of various surfactants.[9]

-

Corrosion Inhibitors: Used in the production of corrosion inhibitors, particularly triazole-types.[6]

-

Ore Flotation and Metal Extraction: Employed as an agent in ore flotation and for the extraction of rare metals.[9]

-

Emulsifiers: Utilized in the formulation of emulsifiers.[9]

-

Synthesis of Nanoparticles: It has been used in the synthesis of stable, coated cadmium sulfide nanoparticles.[4]

Spectroscopic Profile

The structural features of this compound can be elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹.

-

C-N Stretch: A medium absorption band in the range of 1020-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-3.0 ppm) corresponding to the protons of the two 2-ethylhexyl chains. The N-H proton will appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR: The carbon NMR spectrum will display signals for the different carbon environments within the 2-ethylhexyl groups.

Mass Spectrometry (MS)

In mass spectrometry, this compound will undergo fragmentation. The molecular ion peak (M+) may be weak or absent in electron ionization (EI) mass spectra of aliphatic amines.[9] A common fragmentation pattern for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[9]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the pH change.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Methanol or another suitable co-solvent for initial dissolution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small, precise increments from the burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa of the conjugate acid (R₂NH₂⁺) is the pH at the half-equivalence point. The pKb of the amine can then be calculated (pKa + pKb = 14 at 25 °C).

Caption: Workflow for determining the pKa of this compound via potentiometric titration.

Spectroscopic Analysis Protocols

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Process the spectrum (e.g., baseline correction, if necessary) and identify the characteristic absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes.

Caption: Workflow for obtaining the FTIR spectrum of this compound using an ATR accessory.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock and shim the instrument.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

-

Caption: Workflow for obtaining ¹H and ¹³C NMR spectra of this compound.

Logical Relationships in Reactivity

The chemical behavior of this compound is governed by the properties of the nitrogen atom and the attached alkyl groups. The following diagram illustrates the relationship between its structural features and its primary modes of reactivity.

Caption: Relationship between the structure of this compound and its chemical reactivity.

References

- 1. Bis(2-ethylhexyl) amine for synthesis 106-20-7 [sigmaaldrich.com]

- 2. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound(106-20-7) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Spectroscopic Unveiling of Bis(2-ethylhexyl)amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the spectroscopic data of Bis(2-ethylhexyl)amine, a key intermediate in various industrial applications, including the synthesis of surfactants and corrosion inhibitors.[1][2][3] A thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | d | 4H | -CH₂-N- |

| ~1.45 | m | 2H | -CH(CH₂)- |

| ~1.25 | m | 16H | -(CH₂)₄- |

| ~0.88 | t | 12H | -CH₃ |

Solvent: CDCl₃. Instrument: Varian A-60 or equivalent.[4]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~51.0 | -CH₂-N- |

| ~39.5 | -CH(CH₂)- |

| ~31.5 | -CH₂- |

| ~29.0 | -CH₂- |

| ~23.5 | -CH₂- |

| ~14.0 | -CH₃ (terminal) |

| ~11.0 | -CH₃ (ethyl) |

Solvent: CDCl₃.[5]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Weak, Broad | N-H Stretch (Secondary Amine) |

| 2958, 2925, 2857 | Strong | C-H Stretch (Aliphatic) |